Epiamastatin hydrochloride

Overview

Description

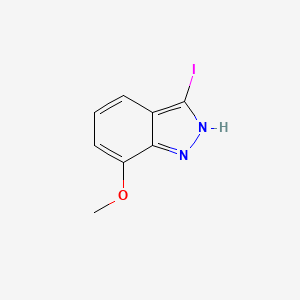

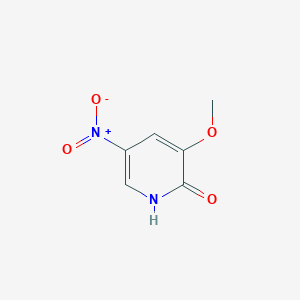

Epiamastatin hydrochloride is a synthetic compound with a molecular weight of 474.55 . It is an epimer of amastatin at the 2-position . There are no reports of aminopeptidase inhibition by this epimer; on the contrary, there are suggestions that a 2S-hydroxyl group is important for the stability of an initial collision complex with the enzyme .

Molecular Structure Analysis

The molecular formula of this compound is C21H38N4O8 . The SMILES string representation of its structure isCl [H].CC (C)C [C@@H] (N) [C@@H] (O)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (CC (O)=O)C (O)=O . Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 474.55 g/mol . The storage temperature is -20°C .Mechanism of Action

Target of Action

Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .

Mode of Action

This compound interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :

- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, this compound disrupts the biochemical pathways that would normally lead to an allergic response .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, this compound can prevent itching associated with allergic conjunctivitis .

Advantages and Limitations for Lab Experiments

Epiamastatin hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in various pathological conditions. It is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, this compound has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of the results. It is also relatively expensive, which can limit its use in some labs.

Future Directions

There are several future directions for the use of epiamastatin hydrochloride in scientific research. One potential direction is the development of new therapeutic strategies for COPD and other diseases that involve this compound. For example, this compound could be used as a template to develop new inhibitors of this compound that are more stable and have better pharmacological properties. Another potential direction is the study of the role of this compound in other pathological conditions, such as asthma and cancer. By understanding the role of this compound in these diseases, new therapeutic strategies could be developed to target this enzyme and improve patient outcomes.

Scientific Research Applications

Epiamastatin hydrochloride has been extensively used in scientific research to study the role of this compound in various pathological conditions. For example, it has been used to investigate the role of this compound in the development and progression of COPD, a chronic inflammatory lung disease characterized by the destruction of lung tissue. Studies have shown that this compound plays a crucial role in the pathogenesis of COPD by degrading the extracellular matrix proteins that maintain the structural integrity of the lung tissue.

Biochemical Analysis

Biochemical Properties

Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .

Cellular Effects

There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is currently no information available on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is currently no information available on how this compound is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no information available on the subcellular localization of this compound and any effects on its activity or function .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.